2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine (CPP) is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic properties. It is an aromatic heterocyclic compound that contains both pyrazole and pyrimidine rings .
Molecular Structure Analysis
The molecular formula of this compound is C11H14N4, and its molecular weight is 202.26 g/mol. The structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis
While the specific chemical reactions involving this compound are not detailed in the retrieved papers, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines are known to be a large family of N-heterocyclic compounds that have shown significant impact in medicinal chemistry . Some derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Biochemical Pathways
The inhibition of CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to the arrest of cell growth and division .
Result of Action
The inhibition of CDK2 can lead to the arrest of cell growth and division, potentially leading to cell death . This makes CDK2 inhibitors promising candidates for cancer treatment.
Properties
IUPAC Name |
2-cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-9-6-13-11-5-10(14-15(11)7-9)8-3-1-2-4-8/h5-8H,1-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJYZYCFPAQKGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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